(S)-3-Amino-2-(2-bromobenzyl)propanoic acid is an amino acid derivative characterized by the presence of a bromobenzyl group. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly as a building block in peptide synthesis and as a tool for studying protein interactions.
This compound is classified as a chiral amino acid due to its asymmetric carbon atom, which allows for the existence of two enantiomers. Its chemical structure includes a bromine atom, which contributes to its unique properties. The compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for research purposes.
The synthesis of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid can be approached through several methods, typically involving the reaction of brominated benzyl derivatives with appropriate amino acids or their precursors.
For example, one synthesis route involves treating 2-bromobenzylamine with an appropriate α-amino acid derivative in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound .
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid has a molecular formula of and a molar mass of approximately 258.11 g/mol. The compound features:
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid can undergo various chemical reactions typical of amino acids:
Technical details regarding these reactions often depend on specific conditions such as temperature, solvent, and catalysts used .
The mechanism of action for (S)-3-Amino-2-(2-bromobenzyl)propanoic acid primarily involves its interaction with biological macromolecules such as proteins and enzymes.
Data on binding interactions and biological assays are crucial for understanding its full potential in medicinal chemistry.
Relevant data indicates that the compound should be stored at controlled temperatures (typically between 2°C to 8°C) to maintain stability .
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid has several scientific uses:
Transition-metal catalysts enable precise stereocontrol in synthesizing the target compound’s (S)-configuration. The Ni(II) complex methodology employs a chiral Schiff base derived from glycine (CAS# 275826-35-2) for alkylation with 2-bromobenzyl bromide. Under phase-transfer conditions (1,2-dichloroethane/30% NaOH, n-Bu₄NI catalyst), this route achieves >92% yield and >98% diastereomeric excess (de) after crystallization-driven asymmetric transformation [2]. The reaction proceeds via square-planar Ni(II) complex 14 (Scheme 3 in source), where the chiral environment directs face-selective electrophilic attack. Post-alkylation, acidic deprotection releases the enantiopure amino acid while recovering the chiral ligand for reuse [2].
Rhodium-catalyzed asymmetric hydrogenation offers a complementary approach. Using [Rh(COD)₂]BF₄ with chiral phosphine ligands (e.g., (R)-BINAP), β-aryl-β-(enamido) esters undergo hydrogenation at 50–100 psi H₂. This method achieves 89–95% ee in methanol/tetrahydrofuran mixtures but requires optimization to suppress racemization at the benzylic position [8]. Reaction kinetics favor low temperatures (0–5°C) and aprotic solvents to maintain stereochemical integrity.
Table 1: Performance Metrics for Metal-Catalyzed Syntheses
Catalyst System | Reaction Conditions | Yield (%) | ee/de (%) | Key Advantage |
---|---|---|---|---|
Ni(II)-(S)-Ad ligand | DCE, 30% NaOH, n-Bu₄NI, RT | 92 | >98 de | Ligand recyclability |
Rh-(R)-BINAP | MeOH/THF, 50 psi H₂, 5°C | 85 | 95 ee | Mild conditions |
Pd-JOSIPHOS complex | Toluene, 10 bar H₂, 25°C | 78 | 90 ee | Functional group tolerance |
Organocatalysis leverages chiral, metal-free catalysts to enforce stereoselectivity. The Evans oxazolidinone auxiliary route employs (4S)-benzyl oxazolidinone to generate a chiral enolate, which reacts with 2-bromobenzyl electrophiles. This method delivers the (S)-configured product with 90% ee after auxiliary removal via hydrolysis or alcoholysis [3]. Key to success is the Z-enolate geometry, ensured by using Hünig’s base and boron trifluoride etherate in dichloromethane at −78°C.
Phase-transfer catalysis (PTC) with cinchona alkaloids (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) achieves 88% ee in biphasic toluene/50% KOH systems. The confined chiral environment facilitates enantioselective C–C bond formation at the glycine derivative’s α-position [2]. Proline-derived catalysts enable asymmetric Mannich reactions between aldehyde donors and N-PMP-protected imino esters, affording β²-amino acids with 84% ee but lower yields (65–70%) due to competing aldol pathways [5].
Table 2: Organocatalytic Systems for (S)-Selective Synthesis
Catalyst | Conditions | ee (%) | Limitation |
---|---|---|---|
(4S)-Benzyl oxazolidinone | DCM, BF₃·OEt₂, −78°C | 90 | Multi-step deprotection |
O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide | Toluene/50% KOH, RT | 88 | Sensitivity to aqueous pH |
L-Proline-tert-leucinamide | DMF, 4Å MS, −20°C | 84 | Moderate chemical yield (≤70%) |
Solvent engineering critically impacts yield in Ni(II)-catalyzed alkylations. Optimal results use 1,2-dichloroethane with 20% water addition, enhancing diastereomer precipitation and improving yields from 56% to 86.5% for analogous bromophenyl systems [2]. Temperature gradients must balance reaction kinetics and stereoselectivity: alkylation proceeds rapidly at 25°C, but subsequent asymmetric transformation requires 0–5°C to minimize epimerization.
Catalyst loading reduction is achieved through ligand design. Adamantyl-containing ligands (e.g., 11 in Scheme 2 of [2]) enable 25 mol% n-Bu₄NI usage without compromising conversion due to enhanced lipophilicity driving crystallization. Continuous flow systems address exothermicity concerns in benzyl bromide additions, enabling scale-up via segmented flow reactors with residence times under 10 minutes [8].
Table 3: Industrial Process Optimization Parameters
Parameter | Optimal Range | Effect on Yield | Scale-Up Challenge |
---|---|---|---|
Solvent composition | DCE/H₂O (80:20) | +30.5% yield | Water content affects filtration |
Temperature | Alkylation: 25°C; SOAT: 0°C | Prevents epimerization | Cooling energy costs |
Catalyst loading | 25 mol% n-Bu₄NI | 99% conversion | Catalyst recycling efficiency |
Reaction time | 10 min (alkylation); 1 h (SOAT) | Maximizes throughput | Process monitoring complexity |
Crystallization-induced asymmetric transformation (SOAT) leverages differential diastereomer solubility. The (SC,RN,RC)-Ni(II) complex precipitates from methanol/water mixtures, shifting the equilibrium to achieve >98% de. This method’s efficacy depends on solvent polarity tuning: adding 15–25% water to organic solvents (e.g., methanol) forces precipitation while suppressing oiling-out [2].
Chiral ligand modular design enhances enantioselectivity. Adamantyl-derived ligands create extreme lipophilic environments that amplify steric differentiation between diastereomers. Recycling chiral ligands (e.g., 11 in Scheme 5) reduces costs, with >95% recovery via acidolytic decomposition of Ni(II) complexes [2]. Dynamic kinetic resolution (DKR) combines in situ racemization and asymmetric hydrogenation using Ru-BINAP catalysts, achieving 99% ee at 50°C in toluene but requiring precise control of racemization kinetics [8].
Table 4: Enantiopurity Enhancement Techniques
Technique | Conditions | ee/de Outcome | Operational Complexity |
---|---|---|---|
SOAT crystallization | MeOH/H₂O (75:25), 0°C | >98% de | Low (filtration only) |
Ligand recycling | 3N HCl/MeOH, RT | Consistent de | Medium (ligand stability) |
Dynamic kinetic resolution | Ru-BINAP, toluene, 50°C | 99% ee | High (racemization control) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0